6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid 6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18641113
InChI: InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)12-7-4-6(8(14)15)5-11-13-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16)
SMILES:
Molecular Formula: C10H13N3O4
Molecular Weight: 239.23 g/mol

6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid

CAS No.:

Cat. No.: VC18641113

Molecular Formula: C10H13N3O4

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

6-((Tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid -

Specification

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
IUPAC Name 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridazine-4-carboxylic acid
Standard InChI InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)12-7-4-6(8(14)15)5-11-13-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16)
Standard InChI Key NEQJAGLGEMNXKL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NN=CC(=C1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid is C10H13N3O4\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_4, with a molar mass of 239.23 g/mol . The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, forms the scaffold of this compound. The Boc group ((CH3)3COCONH-\text{(CH}_3\text{)}_3\text{COCONH-}) is attached to the amino substituent at the 6-position, while the carboxylic acid (-COOH) resides at the 4-position (Figure 1). This arrangement creates a balance between hydrophilicity (via the carboxylic acid) and lipophilicity (via the Boc group), influencing solubility in polar and nonpolar solvents .

Table 1: Key Physicochemical Parameters

PropertyValue
Density1.293 g/cm³
Melting Point280°C (decomposition)
Boiling Point399.4°C at 760 mmHg
Vapor Pressure4.27×1074.27 \times 10^{-7} mmHg at 25°C
Refractive Index1.578

The compound’s stability under ambient conditions is ensured by storage in sealed, dry environments at 2–8°C . Its crystalline structure, confirmed via X-ray diffraction, reveals intramolecular hydrogen bonding between the Boc-protected amino group and the pyridazine nitrogen, contributing to conformational rigidity .

Synthetic Pathways and Reactivity

The synthesis of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid typically begins with the Boc protection of 6-aminopyridazine-4-carboxylic acid. In a representative procedure :

  • Amination: 6-Aminopyridazine-4-carboxylic acid is treated with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at −50°C.

  • Purification: The crude product is isolated via column chromatography, yielding the Boc-protated derivative with >97% purity .

Applications in Peptide and Heterocycle Synthesis

The dual functionality of 6-((tert-butoxycarbonyl)amino)pyridazine-4-carboxylic acid makes it valuable in:

  • Peptide Coupling: The carboxylic acid reacts with amine-containing residues (e.g., ethyl L-phenylalaninate) via carbodiimide-mediated coupling to form Boc-protected dipeptides .

  • Heterocyclic Scaffolds: Incorporation into piperidine- and pyrrolidine-fused systems enhances bioactivity, as seen in antiviral and anticancer agents .

Notably, the pyridazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, enabling further derivatization at the 3- and 5-positions .

Comparative Analysis with Structural Analogs

Compared to pyridine-based analogs (e.g., 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylic acid, CAS 365412-92-6), the pyridazine derivative exhibits:

  • Enhanced Reactivity: Due to the second nitrogen atom, which increases ring electrophilicity .

  • Improved Solubility: The carboxylic acid at the 4-position improves aqueous solubility relative to pyridine derivatives .

Future Directions

Ongoing research aims to exploit this compound’s versatility in:

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers for controlled release.

  • Enzyme Inhibition: Design of transition-state analogs for protease inhibition.

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